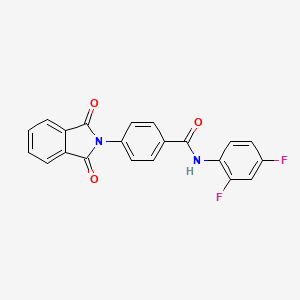

N-(2,4-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. DIBA is known for its ability to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the virus.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2,4-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, the compound N-(1,3-dioxoisoindolin-2yl)benzamide was synthesized and characterized using IR spectroscopy, SEM, and X-ray diffraction techniques, emphasizing its potential in various scientific applications (Bülbül et al., 2015). Furthermore, the synthesis of related compounds involving N-(cyano(naphthalen-1-yl)methyl)benzamides, which exhibit colorimetric sensing of fluoride anions, demonstrates the versatile chemical applications of benzamide derivatives (Younes et al., 2020).

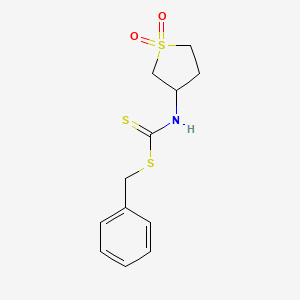

Interaction with Biological Entities

Benzamide derivatives have shown significant interactions with biological entities. Certain acylthioureas related to benzamides exhibited notable anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as antimicrobial agents (Limban et al., 2011). Similarly, a study on N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives showed promising anticancer and antioxidant activities, highlighting the therapeutic potential of benzamide derivatives in treating various health conditions (Gudipati et al., 2011).

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2N2O3/c22-13-7-10-18(17(23)11-13)24-19(26)12-5-8-14(9-6-12)25-20(27)15-3-1-2-4-16(15)21(25)28/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXTZEJHPFNYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)

![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)